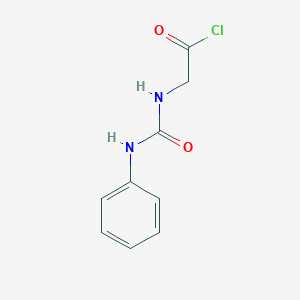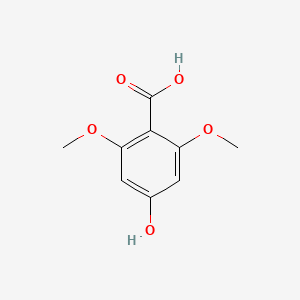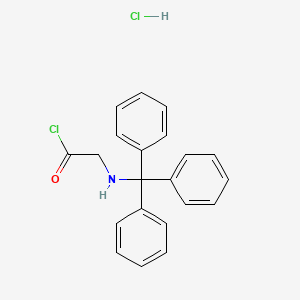
2-(Tritylamino)acetyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tritylamino)acetyl chloride;hydrochloride is a compound that features a trityl (triphenylmethyl) group attached to an aminoacetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Tritylamino)acetyl chloride typically involves the reaction of tritylamine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[ \text{Tritylamine} + \text{Acetyl Chloride} \rightarrow \text{2-(Tritylamino)acetyl chloride} ]
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-(Tritylamino)acetyl chloride may involve the use of more efficient and scalable methods, such as the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents . These methods offer higher yields and are more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tritylamino)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form tritylamine and acetic acid.
Reduction: The compound can be reduced to form 2-(Tritylamino)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: The reaction is carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Tritylamine and Acetic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(Tritylamino)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Polymer Chemistry: Used in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-(Tritylamino)acetyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the chloride ion and form the final product . The trityl group serves as a protecting group, stabilizing the intermediate and facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trityl Chloride: Used as a protecting group in organic synthesis.
Acetyl Chloride: A common acylating agent.
Tritylamine: A precursor in the synthesis of trityl-protected compounds.
Uniqueness
2-(Tritylamino)acetyl chloride is unique due to the presence of both the trityl and acetyl chloride functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
86114-77-4 |
|---|---|
Molekularformel |
C21H19Cl2NO |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
2-(tritylamino)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C21H18ClNO.ClH/c22-20(24)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,23H,16H2;1H |
InChI-Schlüssel |
NCOPKDAWIRWNPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


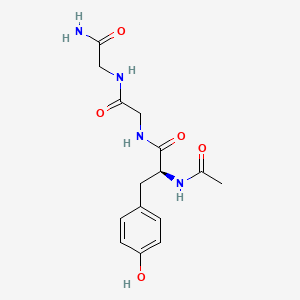
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
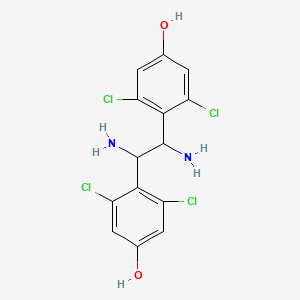
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
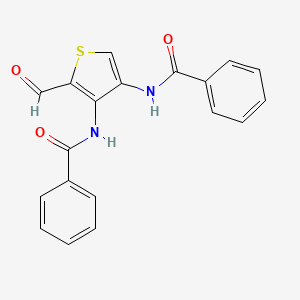


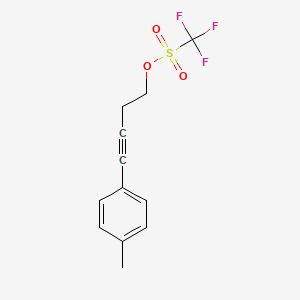
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
